1-(2-Bromoethyl)-4-fluorobenzene is an organic compound with the molecular formula C8H8BrF and a molecular weight of 203.06 g/mol. It appears as a colorless liquid and is classified under the category of halogenated aromatic compounds. The compound features a bromine atom and a fluorine atom attached to a benzene ring, which significantly influences its chemical reactivity and physical properties .
The structure of 1-(2-Bromoethyl)-4-fluorobenzene consists of a fluorobenzene moiety with a bromoethyl group at the para position relative to the fluorine substituent. This configuration is essential for its reactivity in various
1-(2-Bromoethyl)-4-fluorobenzene is a valuable precursor for the synthesis of radiotracers used in Positron Emission Tomography (PET) scans. By incorporating a radioactive fluorine isotope (e.g., 18F) onto the molecule, researchers can create radiolabeled probes that bind to specific targets in the body. These probes then emit positrons, which are detected by PET scanners to visualize and assess various biological processes. For example, a radiotracer derived from 1-(2-Bromoethyl)-4-fluorobenzene has been developed for imaging and studying the enzyme fatty acid amide hydrolase (FAAH) in the brain, which plays a role in regulating mood and pain perception [].
The presence of both a bromoethyl group and a fluorophenyl group makes 1-(2-Bromoethyl)-4-fluorobenzene a versatile building block for organic synthesis. The bromoethyl group can participate in various substitution and coupling reactions, allowing for the introduction of diverse functional groups and the construction of complex organic molecules. The fluorophenyl group can also influence the reactivity and properties of the final molecule. This compound has been utilized as a starting material for the synthesis of diverse compounds, including pharmaceuticals, agrochemicals, and materials with specific functionalities [, ].
Several methods exist for synthesizing 1-(2-Bromoethyl)-4-fluorobenzene:
The yield and selectivity of these reactions can vary based on reaction conditions such as temperature, solvent choice, and reaction time.
1-(2-Bromoethyl)-4-fluorobenzene finds applications in various fields:
Interaction studies involving 1-(2-Bromoethyl)-4-fluorobenzene primarily focus on its reactivity with nucleophiles and other electrophiles. These studies help understand how this compound can be used as a building block in synthesizing more complex organic molecules. The interactions are typically characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry .
Several compounds share structural similarities with 1-(2-Bromoethyl)-4-fluorobenzene. Here are some notable examples:
Compound Name | Structure | Unique Features |
---|---|---|
1-(2-Chloroethyl)-4-fluorobenzene | C8H8ClF | Chlorine instead of bromine; different reactivity profile. |
1-(2-Bromoethyl)-3-fluorobenzene | C8H8BrF | Fluorine at the meta position; alters steric effects. |
1-(2-Iodoethyl)-4-fluorobenzene | C8H8IF | Iodine substituent; typically more reactive than bromine. |
1-(2-Bromoethyl)-4-methylbenzene | C9H10Br | Methyl group adds bulk; affects solubility and reactivity. |
These compounds highlight the uniqueness of 1-(2-Bromoethyl)-4-fluorobenzene due to its specific combination of bromine and fluorine substituents on an aromatic ring, which influences both its chemical behavior and potential applications in synthesis and material science.
Irritant